N-(benzo[d]thiazol-5-yl)-3,5-dimethoxybenzamide
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Overview
Description
N-(benzo[d]thiazol-5-yl)-3,5-dimethoxybenzamide is a compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-5-yl)-3,5-dimethoxybenzamide typically involves the condensation of 2-aminobenzothiazole with 3,5-dimethoxybenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave irradiation, one-pot multicomponent reactions, and the use of eco-friendly solvents are commonly used . These methods not only improve the yield and purity of the product but also reduce the overall production cost and environmental footprint.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d]thiazol-5-yl)-3,5-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring or the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or substituted benzamides.
Scientific Research Applications
N-(benzo[d]thiazol-5-yl)-3,5-dimethoxybenzamide has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of N-(benzo[d]thiazol-5-yl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators like prostaglandins . Additionally, it may interact with DNA or proteins, leading to the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
Uniqueness
N-(benzo[d]thiazol-5-yl)-3,5-dimethoxybenzamide is unique due to its specific substitution pattern on the benzothiazole ring and the presence of methoxy groups on the benzamide moiety. These structural features contribute to its distinct biological activities and make it a valuable compound for various research applications .
Biological Activity
N-(benzo[d]thiazol-5-yl)-3,5-dimethoxybenzamide is a benzothiazole derivative that has garnered attention for its diverse biological activities, particularly in the fields of oncology and inflammation. This article delves into the compound's mechanisms of action, pharmacological effects, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a benzothiazole moiety linked to a 3,5-dimethoxybenzamide structure. This unique substitution pattern enhances its biological activity through specific interactions with molecular targets.
This compound exhibits its biological effects primarily through the following mechanisms:
- Cyclooxygenase Inhibition : The compound inhibits cyclooxygenase (COX) enzymes, leading to decreased production of pro-inflammatory mediators such as prostaglandins. This action suggests potential anti-inflammatory properties.
- Cell Cycle Arrest and Apoptosis : Studies indicate that this compound can induce G2/M phase cell cycle arrest in cancer cells, promoting apoptosis. This mechanism is crucial for its anticancer efficacy.
- Interaction with Specific Receptors : The compound has been shown to interact with serotonin receptors, which may imply neuropharmacological applications.
Anticancer Activity
Research has demonstrated that this compound possesses significant anticancer properties. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines, including A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer) cells. The compound's ability to promote apoptosis and inhibit cell migration further underscores its potential as an anticancer agent .
Anti-inflammatory Effects
The anti-inflammatory activity of this compound is evidenced by its ability to reduce levels of inflammatory cytokines such as IL-6 and TNF-α in cellular models. This effect is particularly relevant in conditions characterized by chronic inflammation .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Activity | Cell Line/Model | Concentration (µM) | Effect |
---|---|---|---|
Anticancer | A431 | 1, 2, 4 | Inhibition of proliferation, apoptosis induction |
Anticancer | A549 | 1, 2, 4 | Cell cycle arrest at G2/M phase |
Anti-inflammatory | Various | Not specified | Decrease in IL-6 and TNF-α levels |
Case Studies
- In Vitro Evaluation : A study evaluated the efficacy of this compound on A549 cells. The results indicated a significant reduction in cell viability at concentrations above 1 µM, highlighting its potential as an effective anticancer agent .
- Mechanistic Insights : Another investigation focused on the compound's interaction with COX enzymes. It was found that at concentrations ranging from 1 to 10 µM, the compound effectively inhibited COX activity, which correlates with reduced inflammatory responses in cellular models .
Properties
IUPAC Name |
N-(1,3-benzothiazol-5-yl)-3,5-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c1-20-12-5-10(6-13(8-12)21-2)16(19)18-11-3-4-15-14(7-11)17-9-22-15/h3-9H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHYTWTFYLCYWQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC3=C(C=C2)SC=N3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.